molecular formula C15H22O3Si B15064040 (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol

(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol

Cat. No.: B15064040
M. Wt: 278.42 g/mol
InChI Key: QJICIFPDGAFBQY-UHFFFAOYSA-N
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Description

(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is a benzofuran derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 7-position and a hydroxymethyl group at the 5-position. The TBS group serves as a protective moiety for the hydroxyl group, enhancing the compound’s stability during synthetic transformations. This structural motif is particularly valuable in organic synthesis, where selective protection and deprotection strategies are critical for constructing complex molecules .

Properties

Molecular Formula

C15H22O3Si

Molecular Weight

278.42 g/mol

IUPAC Name

[7-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-5-yl]methanol

InChI

InChI=1S/C15H22O3Si/c1-15(2,3)19(4,5)18-13-9-11(10-16)8-12-6-7-17-14(12)13/h6-9,16H,10H2,1-5H3

InChI Key

QJICIFPDGAFBQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)CO)C=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyphenyl ketones or the palladium-catalyzed coupling of 2-halophenols with alkynes.

    Introduction of TBDMS Group: The hydroxyl group on the benzofuran ring is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.

    Methanol Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride) to yield the free hydroxyl compound.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF, HCl (Hydrochloric acid)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Free hydroxyl compounds

Scientific Research Applications

(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group provides protection for hydroxyl groups during multi-step synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The TBDMS group can be selectively removed to reveal the active hydroxyl group, which can participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-(2-(3-((tert-Butyldimethylsilyl)oxy)propylidene)-3-((triisopropylsilyl)oxy)-2,3-dihydrobenzofuran-5-yl)methanol (S4)

Structural Differences :

  • Core structure : Contains a dihydrobenzofuran ring (partially saturated) with a propylidene chain at the 2-position.
  • Protective groups : Dual silyl protection—TBS at the propylidene chain and triisopropylsilyl (TIPS) at the 3-position.
  • Functional groups : Retains the hydroxymethyl group at the 5-position.

Synthesis : Synthesized via stereoselective epoxide-opening spiroketalization using CeCl₃·7H₂O and NaBH₄ in CH₂Cl₂/MeOH (2:1) at –78°C to 0°C .

Table 1: Key Comparison with S4

Property Target Compound S4
Core structure Benzofuran (fully aromatic) Dihydrobenzofuran (partially saturated)
Protective groups TBS at 7-position TBS (propylidene) + TIPS (3-position)
Molecular formula C₁₄H₂₀O₃Si (estimated) C₂₅H₄₂O₄Si₂ (estimated)
Key application Intermediate for protected alcohols Stereoselective spiroketal synthesis
3-(3,5-bis((TBS)oxy)phenyl)-2-(4-((TBS)oxy)phenyl)benzofuran-5-yl)methyl)triphenylphosphonium bromide (108)

Structural Differences :

  • Core structure : Benzofuran fused with two substituted phenyl rings (3,5-bis-TBS-phenyl and 4-TBS-phenyl).
  • Functional groups : Phosphonium bromide at the 5-position.

Synthesis : Prepared by refluxing a precursor with triphenylphosphine in dry toluene, yielding a phosphonium salt in 77% yield .

Table 2: Key Comparison with Compound 108

Property Target Compound Compound 108
Substituents Single TBS group Three TBS groups + phosphonium bromide
Molecular weight ~280 g/mol (estimated) ~900 g/mol (estimated)
Key application Alcohol protection Olefin synthesis via Wittig reaction
(7-Bromo-2-fluoro-benzofuran-5-yl)methanol

Structural Differences :

  • Halogen substituents : Bromo (7-position) and fluoro (2-position) replace the TBS group.
  • Functional groups : Unprotected hydroxymethyl at the 5-position.

Physicochemical Properties :

  • Molecular formula: C₉H₆BrFO₂.
  • Molar mass: 245.05 g/mol .

Table 3: Key Comparison with Halogenated Analog

Property Target Compound (7-Bromo-2-fluoro analog)
Protective group TBS (7-position) None (Br, F substituents)
Reactivity Requires deprotection for OH utilization Direct functionalization via halogens/OH
Molecular weight ~280 g/mol (estimated) 245.05 g/mol
Oxazolidinone-Benzofuran Derivatives (e.g., 3-tert-butyl-5(R)-(7-ethyl-2-benzofuranyl)-2-oxazolidinone)

Structural Differences :

  • Core structure: Benzofuran fused with an oxazolidinone ring.
  • Substituents : Chiral center (R-configuration) and ethyl group at the 7-position.

Biological Activity

(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is a compound that integrates a benzofuran structure with a tert-butyldimethylsilyl (TBDMS) protective group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H18O3SiC_{14}H_{18}O_3Si. The TBDMS group enhances the stability and solubility of the compound, making it suitable for various biological assays.

Antimicrobial Properties

Research has indicated that compounds related to benzofuran structures often display significant antimicrobial activity. For instance, derivatives of benzofuran have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The presence of the TBDMS group may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial efficacy.

Bacterial Strain MIC (µM) Reference Compound
Staphylococcus aureus20Ceftriaxone (4 µM)
Escherichia coli40Ceftriaxone (0.1 µM)

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against human cell lines have shown that derivatives of benzofuran can exhibit selective toxicity towards cancer cells while sparing normal cells. The TBDMS group may contribute to this selectivity by modulating the compound's interaction with cellular targets.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, similar to other benzofuran derivatives.

Study 1: Antibacterial Activity

In a study published in a peer-reviewed journal, researchers synthesized several benzofuran derivatives and tested their antibacterial properties. The compound this compound showed promising results against multi-drug resistant strains of Staphylococcus aureus, with an MIC comparable to standard antibiotics .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of benzofuran derivatives. The study found that compounds with similar structures demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon carcinoma cells. The TBDMS modification was noted to enhance bioavailability and reduce off-target effects .

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